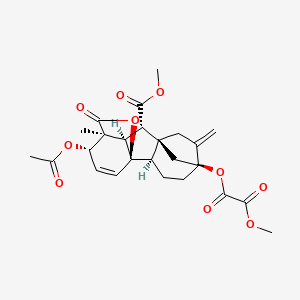
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate is a complex organic compound with the molecular formula C25H28O10 and a molecular weight of 488.484 g/mol . This compound is a derivative of gibberellic acid, a well-known plant growth regulator. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate involves multiple steps, starting from gibberellic acid. The process typically includes esterification and acetylation reactions. For instance, gibberellic acid can be esterified with methanol in the presence of an acid catalyst to form gibberellic acid methyl ester. This intermediate can then be acetylated using acetic anhydride to yield the acetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in understanding the role of gibberellins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell growth and differentiation.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
作用机制
The mechanism of action of Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of biochemical events that lead to the activation of growth-promoting genes. This process involves the degradation of DELLA proteins, which are growth inhibitors, thereby promoting cell elongation and division .
相似化合物的比较
Similar Compounds
Gibberellic Acid: The parent compound, widely used as a plant growth regulator.
Gibberellic Acid Methyl Ester: A simpler ester derivative with similar growth-promoting properties.
Gibberellic Acid Acetate: Another derivative with acetylation at different positions.
Uniqueness
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate is unique due to its combined ester and acetate functionalities, which may confer distinct chemical reactivity and biological activity compared to its simpler counterparts .
属性
分子式 |
C25H28O10 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
2-O-[(1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-9-methoxycarbonyl-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-en-5-yl] 1-O-methyl oxalate |
InChI |
InChI=1S/C25H28O10/c1-12-10-23-11-24(12,34-20(29)19(28)32-5)8-6-14(23)25-9-7-15(33-13(2)26)22(3,21(30)35-25)17(25)16(23)18(27)31-4/h7,9,14-17H,1,6,8,10-11H2,2-5H3/t14-,15+,16-,17-,22-,23+,24+,25-/m1/s1 |
InChI 键 |
HHVOUWKDAJOLLT-FJKXWUSUSA-N |
手性 SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)OC(=O)C(=O)OC |
规范 SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)OC(=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
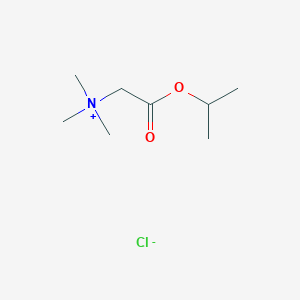
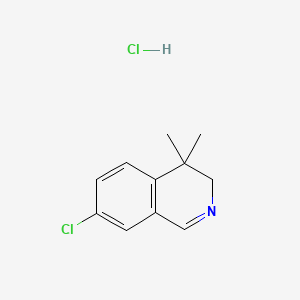

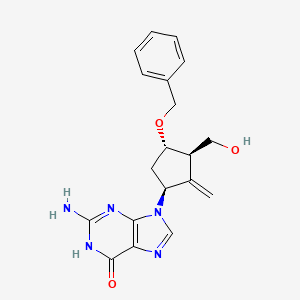

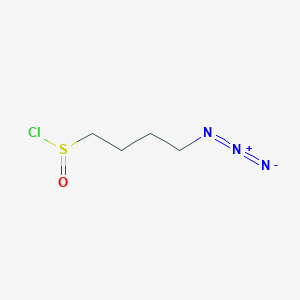
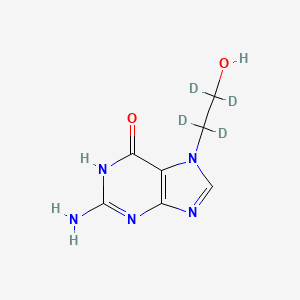
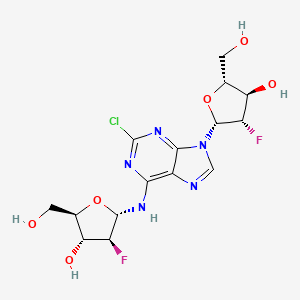

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
